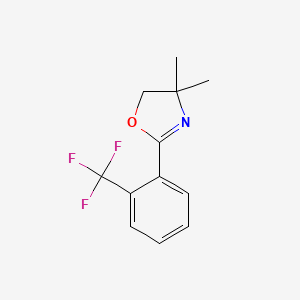

4,4-Dimethyl-2-(2-(trifluoromethyl) phenyl)-4,5-dihydrooxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-2-(2-(trifluoromethyl) phenyl)-4,5-dihydrooxazole, also known as TFMPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It was first synthesized in the 1970s and has since been used for various scientific research applications.

Scientific Research Applications

Catalytic Properties in Ethylene Oligomerization

4,4-Dimethyl-2-(2-(trifluoromethyl) phenyl)-4,5-dihydrooxazole has been explored in the context of catalytic ethylene oligomerization. The research by Speiser et al. (2004) highlighted the use of phosphinooxazoline ligands, including compounds similar to 4,4-dimethyl-2-(2-(trifluoromethyl) phenyl)-4,5-dihydrooxazole, in examining the catalytic properties of their corresponding Ni(II) complexes. These complexes demonstrated significant yields and structural variations, impacting their catalytic behavior in ethylene oligomerization processes (Speiser, Braunstein, Saussine, & Welter, 2004).

Application in Synthesis of Novel Compounds

In another study, Hajib et al. (2019) described the synthesis of a compound using a structure related to 4,4-dimethyl-2-(2-(trifluoromethyl) phenyl)-4,5-dihydrooxazole. This research focused on creating new compounds through nucleophilic substitution reactions, highlighting the versatility of oxazole derivatives in synthetic chemistry (Hajib, Alami, Faraj, & Aouine, 2019).

Development of Functionalized Polymers

Summers and Quirk (1996) investigated the use of oxazolyl polystyrene, synthesized by reacting poly(styryl)lithium with compounds like 4,4-dimethyl-2-(2-(trifluoromethyl) phenyl)-4,5-dihydrooxazole. This led to the creation of aromatic carboxyl chain-end functionalized polystyrene, demonstrating the potential of such oxazoles in polymer science (Summers & Quirk, 1996).

Cycloruthenated Complex Synthesis

Jia et al. (2016) synthesized cycloruthenated complexes using ligands like 4,4-dimethyl-2-(2-(trifluoromethyl) phenyl)-4,5-dihydrooxazole. These complexes exhibited catalytic activity in nitroarene reduction, underlining the compound's utility in creating catalysts with broad substrate compatibility (Jia, Zhang, Xie, Xu, Ling, & Zhang, 2016).

Fluorescent Molecular Probes

Diwu et al. (1997) explored the synthesis of fluorescent solvatochromic dyes using compounds structurally related to 4,4-dimethyl-2-(2-(trifluoromethyl) phenyl)-4,5-dihydrooxazole. These dyes exhibited strong solvent-dependent fluorescence, suggesting applications as sensitive molecular probes in biological studies (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

properties

IUPAC Name |

4,4-dimethyl-2-[2-(trifluoromethyl)phenyl]-5H-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO/c1-11(2)7-17-10(16-11)8-5-3-4-6-9(8)12(13,14)15/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQOBOHXBPWAAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=CC=C2C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-2-(2-(trifluoromethyl) phenyl)-4,5-dihydrooxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide](/img/structure/B2790219.png)

![4-cyclopropyl-6-(2-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2790220.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2790224.png)

![2-(2,5-difluorophenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2790225.png)

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2790230.png)

![Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate](/img/structure/B2790233.png)

![Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2790238.png)

![1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2790240.png)